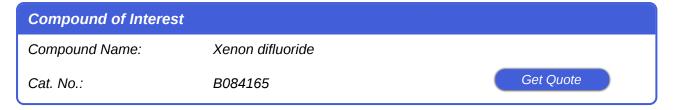


In-Depth Technical Guide: Vapor Pressure and Sublimation of Xenon Difluoride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and sublimation characteristics of **xenon difluoride** (XeF₂). The information contained herein is intended to support research, scientific, and drug development applications where a thorough understanding of the physicochemical properties of this powerful fluorinating agent is critical.

Quantitative Data Summary

The vapor pressure of **xenon difluoride** is a critical parameter for its handling, storage, and application, particularly in processes involving its gaseous phase, such as chemical vapor deposition and etching. Below is a summary of the key quantitative data related to its vapor pressure and sublimation.

Table 1: Vapor Pressure of Solid **Xenon Difluoride** at Various Temperatures[1]



Temperature (°C)	Temperature (K)	Vapor Pressure (Pa)	Vapor Pressure (Torr/mmHg)
2.9	276.05	100	0.75
20	293.15	506.6	~3.8
25	298.15	506.6	3.8
31.8	304.95	1000	7.5
67.9	341.05	10000	75
114	387.15	100000	750

Note: The vapor pressure of **xenon difluoride** is approximately 4.4 Torr at 298 K.[2]

Vapor Pressure Equation:

The relationship between the vapor pressure of **xenon difluoride** and temperature can be described by the following empirical equation:

$$log_{10}(P_Torr) = -3057.67/T - 1.23521 * log_{10}(T) + 13.969736$$

Where:

- P Torr is the vapor pressure in Torr.
- T is the absolute temperature in Kelvin.

This equation is crucial for predicting the vapor pressure at a specific temperature, which is essential for controlling experimental and industrial processes.

Enthalpy of Sublimation:

The enthalpy of sublimation (ΔH _sub) is the energy required for a substance to transition from a solid to a gaseous state. For **xenon difluoride**, this value is a key indicator of the volatility and the strength of its intermolecular forces in the solid state.

Table 2: Enthalpy of Sublimation of Xenon Difluoride



Parameter	Value	Units
Enthalpy of Sublimation (ΔH_sub)	55.2 ± 0.8	kJ/mol

Experimental Protocols for Determination of Vapor Pressure and Enthalpy of Sublimation

The accurate determination of vapor pressure and enthalpy of sublimation for a reactive and volatile solid like **xenon difluoride** requires specialized experimental techniques. The most common methods employed are the Knudsen effusion method and the static method. The enthalpy of sublimation can be derived from the temperature-dependent vapor pressure data using the Clausius-Clapeyron equation.

Static Method for Vapor Pressure Measurement

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a constant temperature.

Experimental Protocol:

- Sample Preparation: A pure sample of **xenon difluoride** crystals is placed in a sample container. Due to its reactivity with moisture, the handling and transfer of XeF₂ must be performed in a dry, inert atmosphere, such as a glovebox.
- Apparatus Setup: The sample container is connected to a vacuum line and a pressure
 measurement device, typically a capacitance manometer, which is suitable for corrosive
 gases. The entire apparatus, including the pressure sensor, must be constructed from
 materials resistant to fluorine compounds, such as nickel, Monel, or passivated stainless
 steel.
- Degassing: The sample is thoroughly degassed to remove any adsorbed volatile impurities.
 This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the system to a high vacuum. The sample is then allowed to warm up, and the process is repeated several times.



- Equilibration and Measurement: The sample is brought to a specific, constant temperature
 using a thermostatically controlled bath or oven. The system is isolated from the vacuum
 pump, and the pressure is allowed to equilibrate. The equilibrium vapor pressure is then
 recorded by the pressure transducer.
- Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

Knudsen Effusion Method for Vapor Pressure Measurement

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.

Experimental Protocol:

- Sample Preparation: A precisely weighed amount of xenon difluoride is placed into a
 Knudsen cell, which is a small, thermostatically controlled container with a small, welldefined orifice in its lid.
- Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample is continuously monitored by a sensitive microbalance.
- Measurement: The cell is heated to a constant, known temperature. As the xenon difluoride sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss (dm/dt) is recorded by the microbalance.
- Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:

 $P = (dm/dt) * (2\pi RT/M)^{(1/2)} / A$

Where:

dm/dt is the rate of mass loss.



- R is the ideal gas constant.
- T is the absolute temperature.
- M is the molar mass of xenon difluoride (169.29 g/mol).
- A is the area of the orifice.
- Data Analysis: Measurements are taken at several temperatures to determine the vapor pressure as a function of temperature.

Determination of Enthalpy of Sublimation via the Clausius-Clapeyron Equation

The enthalpy of sublimation can be determined from the vapor pressure data obtained from either the static or Knudsen effusion method by applying the Clausius-Clapeyron equation. This equation describes the relationship between the vapor pressure and the temperature for a substance in thermodynamic equilibrium between two phases.

Methodology:

- Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is plotted.
- Linear Regression: According to the Clausius-Clapeyron equation, this plot should yield a straight line:

$$\ln P = -\Delta H \text{ sub/R} * (1/T) + C$$

Where:

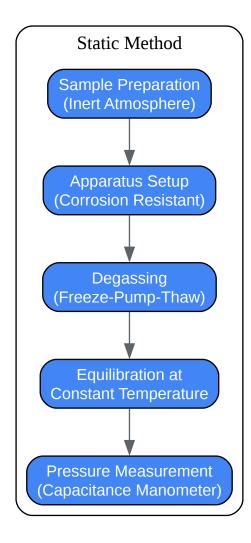
- ΔH_sub is the enthalpy of sublimation.
- R is the ideal gas constant (8.314 J/mol·K).
- C is a constant.

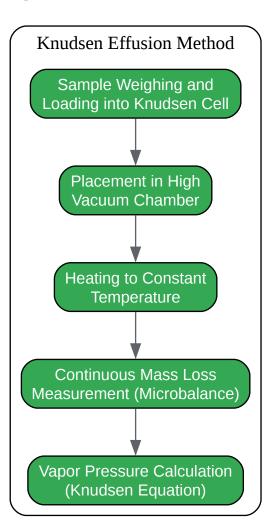


 Enthalpy Calculation: The slope of the line is equal to -ΔH_sub/R. Therefore, the enthalpy of sublimation can be calculated from the slope of the linear regression fit to the experimental data.

Visualizations

Experimental Workflow for Vapor Pressure Measurement



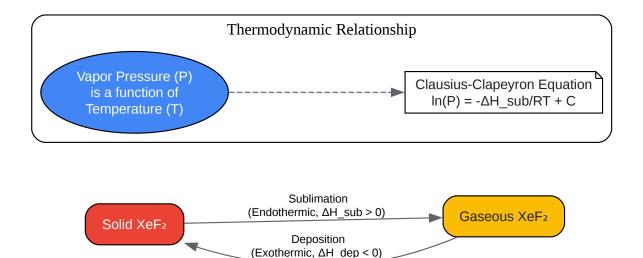


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Caption: Workflow for determining vapor pressure of XeF2.

Process of Sublimation and its Thermodynamic Relation





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Caption: The sublimation-deposition equilibrium of XeF2.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Vapor Pressure and Sublimation of Xenon Difluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084165#vapor-pressure-and-sublimation-of-xenon-difluoride]

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